Diethyl [2-(phenylthio)ethyl]malonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-(2-phenylsulfanylethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJMBDCTYAVRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165972 | |
| Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-97-0 | |
| Record name | 1,3-Diethyl 2-[2-(phenylthio)ethyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [2-(phenylthio)ethyl]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
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Substrates : Diethyl bromomalonate reacts with phenyl vinyl sulfide.
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Initiation : Et₃B generates radicals at room temperature, abstracting a bromine atom from diethyl bromomalonate to form a malonate-centered radical.
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Propagation : The radical adds to the vinyl sulfide, forming a carbon-sulfur bond.
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Termination : Radical recombination yields the final product.
Key Parameters :
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Solvent: Anhydrous dichloromethane or toluene.
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Temperature: 0–25°C.
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Yield: 65–75% after purification via silica gel chromatography.
Advantages :
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Mild reaction conditions avoid high temperatures.
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High regioselectivity due to radical stability.
Limitations :
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Requires strict oxygen-free environments.
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Byproducts from radical termination may necessitate extensive purification.
Nucleophilic Substitution with Thiolates
An alternative route involves nucleophilic displacement of a bromide by a phenylthioethyl group. This method employs sodium phenylthiolate (PhSNa) and diethyl 2-bromomalonate in polar aprotic solvents.
Reaction Protocol
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Generation of Thiolate : PhSH is deprotonated using NaH in dry THF.
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Substitution : Diethyl 2-bromomalonate is added dropwise, facilitating an SN2 mechanism.
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Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via distillation.
Optimized Conditions :
Side Reactions :
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Competing elimination to form α,β-unsaturated esters.
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Oxidation of thiolate to disulfides if air is present.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods based on efficiency, scalability, and practicality:
Key Insights :
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The nucleophilic route offers higher yields and faster kinetics, making it preferable for large-scale production.
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Free radical methods are advantageous for substrates sensitive to strong bases but require meticulous oxygen exclusion.
Novel Catalytic Approaches
Recent patents highlight innovations using solid acid catalysts and magnesium chloride to enhance esterification efficiency. For instance, replacing traditional sulfuric acid with solid acids reduces waste and improves atom economy:
Example Protocol :
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Chlorination : 2,3-Dimethylbenzoic acid is converted to its acyl chloride using thionyl chloride.
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Coupling : The acyl chloride reacts with diethyl malonate in the presence of MgCl₂ and triethylamine.
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Hydrolysis : The intermediate is treated with sulfuric acid to yield the final product.
Benefits :
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(phenylthio)ethyl]malonate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: this compound alcohol derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Synthesis of Pharmaceuticals
Diethyl [2-(phenylthio)ethyl]malonate serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of different functional groups, making it a versatile building block in drug development. For instance, it has been utilized in the synthesis of unnatural α-amino acids, which are crucial for developing novel therapeutic agents .
Agrochemicals
The compound is also recognized for its role in the synthesis of agrochemicals. Its ability to serve as a precursor for thioether-containing compounds makes it useful in creating pesticides and herbicides that exhibit enhanced biological activity .
Heterocyclic Compounds
This compound is involved in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities. The presence of the phenylthio group can influence the electronic properties and reactivity of these compounds, leading to improved efficacy in biological applications .
Chromatography Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases, allowing for the separation and identification of this compound from complex mixtures . This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetics studies.
| Application | Methodology | Outcome |
|---|---|---|
| HPLC Analysis | Reverse-phase chromatography | Effective separation and identification |
| Synthesis of Pharmaceuticals | Utilization as an intermediate | Development of novel drugs |
| Agrochemical Synthesis | Precursor for thioether compounds | Enhanced biological activity |
Case Study 1: Synthesis of Unnatural α-Amino Acids
Recent studies have demonstrated the utility of this compound in synthesizing enantiomerically pure unnatural α-amino acids through Michael addition reactions. This method allows for high yields and selectivity, showcasing the compound's potential in pharmaceutical applications .
Case Study 2: Photoredox Catalysis
Research has explored the use of this compound in photoredox catalysis to generate α-thio alkyl radicals. This approach opens new pathways for functionalizing complex organic molecules, highlighting its significance in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of diethyl [2-(phenylthio)ethyl]malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation at the methylene group, forming a carbanion that can participate in various nucleophilic substitution reactions. The phenylthio group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react with other chemical species.
Comparison with Similar Compounds
Physicochemical Properties
Notable Trends:
- Perfluorinated analogs exhibit increased stability and reactivity in electrophilic environments due to strong electron-withdrawing effects .
- Arylamino-methylene derivatives are typically solids with defined melting points, making them suitable for controlled cyclization reactions .
Research Findings and Novelty
- Synthetic Efficiency: Anilinomethylene-malonate derivatives achieve near-quantitative yields (99%) under optimized conditions, suggesting scalable protocols for related compounds .
- Reactivity Contrasts: Perfluorophenyl-substituted malonates are more reactive than phenyl analogs due to fluorine’s electron-withdrawing effects, enabling novel substitution pathways .
- Biological Relevance: Quinolones derived from anilinomethylene-malonates show broad-spectrum antimicrobial activity, underscoring the scaffold’s pharmaceutical value .
Biological Activity
Diethyl [2-(phenylthio)ethyl]malonate, a compound derived from diethyl malonate, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis typically involves the reaction of diethyl malonate with phenylthioethyl derivatives. The general reaction can be described as follows:
This compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes that incorporate thiol groups.
Antimicrobial Properties
Research indicates that derivatives of diethyl malonate exhibit significant antimicrobial activity. For instance, studies have shown that compounds with phenylthio substitutions possess varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 62.5 µg/mL to 500 µg/mL, demonstrating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 11k | 62.5 | Streptococcus pyogenes, Pseudomonas aeruginosa |
| 11a | 100 | Streptococcus pyogenes, Echerichia coli |
| 11b | 100 | Various strains |
| 11h | 62.5 | Staphylococcus aureus |
| 11m | 100-125 | Various strains |
Cytotoxicity
In addition to antimicrobial properties, this compound exhibits cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells . This suggests that modifications to the malonate structure can enhance its anticancer activity.
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzyme Activity : Compounds similar to diethyl malonate can inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The presence of sulfur in the phenylthio group may disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
- Antibacterial Evaluation : A series of synthesized compounds based on this compound were tested for antibacterial activity against various pathogens. The results indicated that certain substitutions significantly enhanced their efficacy, particularly those with electron-withdrawing groups like chlorine or fluorine .
- Cytotoxicity Testing : In vitro studies on cancer cell lines demonstrated that specific derivatives exhibited potent cytotoxic effects, suggesting potential for development into therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing diethyl [2-(phenylthio)ethyl]malonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes. For example, Yb(OTf)₃ catalyzes the reaction between dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate and sulfenamide derivatives in dichloromethane, yielding 64% of the target product after column chromatography . Alternatively, Michael addition reactions using L-proline as a chiral catalyst (e.g., in pyridine solvent) achieve up to 74.1% yield with 79% enantiomeric excess for structurally related malonate derivatives .
- Key Factors : Catalyst choice (e.g., Yb(OTf)₃ vs. L-proline), solvent polarity, temperature (35–70°C), and reaction time (6–48 hours) critically impact yield and stereoselectivity.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Signals for the phenylthioethyl group appear as multiplets in the aromatic region (δ 7.2–7.4 ppm) and as distinct methylene protons (δ 3.2–3.5 ppm). The malonate ester groups resonate as quartets (δ 4.1–4.3 ppm) and singlets (δ 1.2–1.4 ppm) for ethyl chains .
- HRMS : Exact mass analysis (e.g., [M+H]+) should match the calculated molecular formula (C₁₅H₁₈O₄S) within 5 ppm error .
Advanced Research Questions
Q. What challenges arise in hydrolyzing fluorinated or sterically hindered diethyl malonate derivatives, and how can they be mitigated?
- Methodological Answer : Hydrolysis of perfluorophenyl-substituted malonates (e.g., diethyl 2-(perfluorophenyl)malonate) requires optimized alkali conditions (e.g., aqueous NaOH/EtOH at reflux) to avoid side reactions like nucleophilic substitution of fluorine. Steric hindrance in hindered derivatives necessitates prolonged heating (24–48 hours) and biphasic solvent systems (water/Et₂O) to enhance reactivity .
- Data Contradiction : While unsubstituted diethyl malonates hydrolyze readily under mild basic conditions, fluorinated analogs demand harsher protocols, highlighting electronic effects on reactivity .
Q. How do electronic and steric effects of substituents influence the regioselectivity of alkylation reactions involving diethyl malonate enolates?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., phenylthio) increase α-hydrogen acidity, facilitating enolate formation. Bulky electrophiles (e.g., tert-butyl halides) favor less sterically hindered sites, while electron-deficient alkyl halides enhance electrophilicity at specific positions .
- Steric Effects : Steric bulk near the reactive site (e.g., cyclopropane derivatives) can redirect alkylation to alternative positions, as seen in Yb(OTf)₃-catalyzed ring-opening reactions .
Q. What strategies resolve contradictions in reaction outcomes when using different catalysts (e.g., L-proline vs. transition metals)?
- Methodological Answer :
- Chiral Catalysts : L-proline induces enantioselectivity via hydrogen-bonding interactions, ideal for asymmetric Michael additions .
- Transition Metals : Yb(OTf)₃ promotes Lewis acid-mediated pathways, favoring ring-opening or cross-coupling reactions. Conflicting results (e.g., yield disparities) often stem from divergent mechanistic pathways (enolate vs. radical intermediates), necessitating mechanistic studies (e.g., radical trapping experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
